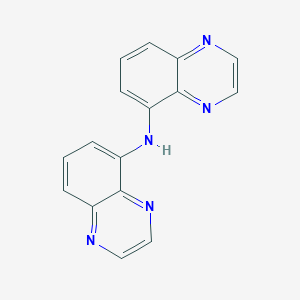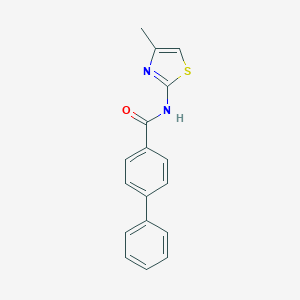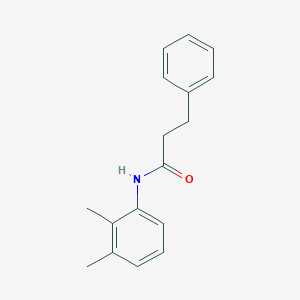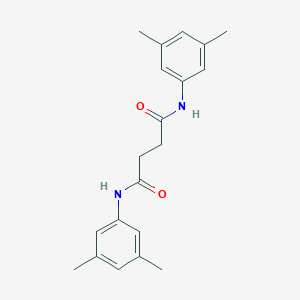![molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1](/img/structure/B505936.png)
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is an organic compound with the molecular formula C14H12BrNO4 It is a derivative of nitrobenzene, featuring a bromine atom, a methoxy group, and a nitro group attached to a benzene ring
Aplicaciones Científicas De Investigación
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: It is used as a probe to study various biochemical pathways and interactions.
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Benzene derivatives can participate in various reactions, including electrophilic aromatic substitution and Suzuki-Miyaura coupling , which could potentially influence multiple biochemical pathways.
Pharmacokinetics
Factors such as its molecular weight (33816 g/mol ) and potential for hydrogen bonding can influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene are currently unknown due to the lack of research on this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-aminobenzene.
Oxidation: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-carboxybenzene.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
4-bromo-4’-methoxybiphenyl: Similar structure but with a biphenyl core instead of a single benzene ring.
4-methoxyphenacyl bromide: Similar structure but with an acetyl group instead of a nitro group.
Uniqueness
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and material science.
Propiedades
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZGDDGZLKVBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-{[(4-phenylquinazolin-2-yl)thio]acetyl}-9H-carbazole](/img/structure/B505853.png)
![N-[1,1'-biphenyl]-4-ylbenzo[cd]indol-2-amine](/img/structure/B505854.png)

![2-[(4,6,7-Trimethyl-2-quinazolinyl)sulfanyl]ethyl 3,5-dimethoxybenzoate](/img/structure/B505857.png)
![N-(4-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B505858.png)


![N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide](/img/structure/B505861.png)
![N-{4-[4-(butyrylamino)phenoxy]phenyl}butanamide](/img/structure/B505864.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]hydrazinecarboxamide](/img/structure/B505867.png)
![Methyl 2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B505872.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505876.png)
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505877.png)
